2-[4-(4-methoxy-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide - 1060263-62-8

2-[4-(4-methoxy-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide

Catalog Number: EVT-6675336
CAS Number: 1060263-62-8
Molecular Formula: C19H24N2O5S
Molecular Weight: 392.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Chloro-2-methoxy-N-(2-(4-methoxy-3-ethylaminothiocarbonylaminosulfonylphenyl)ethyl)benzamide sodium salt

  • Compound Description: This compound represents a crystalline form of the sodium salt of 5-chloro-2-methoxy-N-(2-(4-methoxy-3-ethylaminothiocarbonylaminosulfonylphenyl)ethyl)benzamide. The invention focuses on its preparation methods, potential uses, and pharmaceutical compositions containing it. []

N,N-Dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine monohydrochloride (NE-100)

  • Compound Description: NE-100 is a novel sigma ligand investigated for its potential in treating schizophrenia. [] The compound is primarily metabolized by cytochrome P450 (CYP) enzymes, specifically CYP2D6 in the liver and CYP3A4 in the intestine. [, ] Its metabolism is stereoselective and exhibits species-dependent differences. [] Research focuses on understanding its pharmacokinetic properties, including species differences in metabolism and the contribution of various CYP enzymes. [, , , ]

N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)acetamide (I)

  • Compound Description: This molecule functions as a receptor for acid binding and exhibits fluorescence quenching upon interaction with various acids. [] Structural studies of its hydrates and co-crystals with acids provide insights into its binding behavior. []

(S)-1-(4-methoxy-3-ethoxy)phenyl-2-methylsulfonylethylamine

  • Compound Description: This compound is a key intermediate in the synthesis of Apremilast, a medication used to treat psoriasis and psoriatic arthritis. [, ] The described synthesis method highlights the preparation of this specific enantiomer. [, ]

N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide (5)

  • Compound Description: Compound (5) is an indole analog synthesized and characterized for its potential medicinal chemistry applications. [] Indole analogs are known for their antioxidant, anti-HIV, and anticancer activities. []

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)

  • Compound Description: NAPMA exhibits potent inhibitory effects on osteoclast differentiation, making it a potential drug candidate for treating osteoporosis and related bone diseases. [] It functions by downregulating osteoclast-specific markers and inhibiting bone resorption. []

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

  • Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib Mesylate, an antineoplastic agent. [] Its presence is quantified using advanced analytical techniques. []

1,3,5-Tris-(3-methoxyphenyl)ethynylbenzene (6a)

  • Compound Description: Compound 6a is synthesized via Sonogashira cross-coupling reaction and studied for its donor-acceptor interactions. [] It exhibits a triclinic crystal system and distinct spectroscopic properties. []

1,3,5-Tris-(3-methylcarboxy)phenylethynylbenzene (6b)

  • Compound Description: Compound 6b, synthesized through Sonogashira cross-coupling, exhibits a monoclinic crystal system and distinct donor-acceptor interactions compared to its methoxy analogue (6a). [] Its spectroscopic properties and theoretical calculations provide insights into its electronic structure. []

2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

  • Compound Description: BI 665915 is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor with promising therapeutic potential for inflammatory diseases. [] It demonstrates excellent FLAP binding and inhibits LTB4 synthesis. [] Its favorable pharmacokinetic properties make it a suitable candidate for clinical development. []

4-(Substituted ethanoyl)amino-3-mercapto-5-(4-methoxy)phenyl-1,2,4-triazoles (6a-o)

  • Compound Description: This series of compounds exhibits anti-inflammatory and antinociceptive properties. [] The presence of a heterocyclic moiety at a specific position within the molecule appears to be crucial for their activity. []

FMPD [6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4H-3-thia-4,9-diaza-benzo[f]azulene]

  • Compound Description: FMPD is a potential antipsychotic drug that demonstrates high affinity for dopamine D2, 5-HT2A, and 5-HT6 receptors. [] Its pharmacological profile suggests a lower risk of extrapyramidal symptoms, prolactin elevation, and weight gain compared to existing antipsychotics. []

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

  • Compound Description: This compound exhibits promising anticancer activity, particularly against the MDA breast cancer cell line, with higher potency than the reference drug imatinib. []

cis-2-sec-Butyl-4-{4-[4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-1-piperazinyl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one (Itraconazole)

  • Compound Description: Itraconazole is an antifungal medication used to treat various fungal infections. [] Its structure includes a dichlorophenylethoxytriazole moiety, similar to other antifungal agents like miconazole, econazole, and ketaconazole. []

N-[(6-Bromo-2-methoxy-3-quinolyl)phenylmethyl]-2-morpholino-N-(1-phenylethyl)acetamide

  • Compound Description: This compound features a morpholine ring in a chair conformation and a planar quinoline system. [] Intramolecular and intermolecular hydrogen bonding interactions contribute to its crystal packing stability. []

2-Benzo[1,3]dioxol-5-yl-3-benzyl-4-(4-methoxy-phenyl-)-4-oxobut-2-enoate-sodium (PD 155080)

  • Compound Description: PD 155080 is an endothelin ET(A) receptor antagonist. [] Long-term treatment with PD 155080 has shown protective effects on monocrotaline-induced right ventricular hypertrophy in rats, normalizing myocardial cytosolic Ca2+ modulation and improving cardiac function. []

4-Methoxy-N-{2-[3-(methylamino)heptyl]phenyl}benzamide

  • Compound Description: This compound shows structural similarities to encainide, a known antiarrhythmic agent. []

N-(5-Bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide (8) and its derivatives

  • Compound Description: Compound (8) is a novel naphtho-furan derivative synthesized and characterized for its potential antimicrobial activity. [] Preliminary studies indicate that it exhibits good antibacterial and antifungal properties. []

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide

  • Compound Description: In this compound, the 2,3-dihydro-1H-pyrazole ring adopts a nearly planar conformation. [] The crystal structure reveals intermolecular hydrogen bonding interactions that influence its packing arrangement. []
  • Compound Description: This series of compounds demonstrates promising anticancer properties against various human leukemia cell lines, including PANC-1, HepG2, and MCF7. [] The cytotoxicity of these compounds varies depending on the specific aryl substituent. []

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487)

  • Compound Description: AMG 487 is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. [] Its pharmacokinetic profile in humans reveals dose- and time-dependent behavior due to the inhibitory effect of its metabolite (M2) on CYP3A. []

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methylindol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

  • Compound Description: ZENECA ZD3523 is a potent and selective leukotriene receptor antagonist with demonstrated efficacy in preclinical models of bronchoconstriction. [] Its R-enantiomer exhibits higher potency compared to its S-enantiomer. []

6-Methoxy-2-[5-methoxy-2-(4-methylbenzenesulfonamido)]phenyl-4-benzoxazinone

  • Compound Description: This compound, synthesized from methoxyanthranilic acid, is a fluorescent agent with a maximum emission wavelength of 590 nm. []

5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171)

  • Compound Description: JC-171 is a hydroxyl-sulfonamide analogue designed as a NLRP3 inflammasome inhibitor. [] It displays efficacy in preclinical models of multiple sclerosis by inhibiting IL-1β release and modulating Th17 responses. []

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

  • Compound Description: TAK-915 is a highly potent and selective phosphodiesterase 2A (PDE2A) inhibitor with potential therapeutic benefits for cognitive disorders. [] It exhibits favorable brain penetration and improves cognitive performance in preclinical models. []

Bis-[4-methoxy-3-[3-(4-fluorophenyl)-6-(4-methylphenyl)-2(aryl)-tetrahydro-2H-pyrazolo[3,4-d]thiazol-5-yl]phenyl]methanes (6a-r)

  • Compound Description: This series of compounds exhibits potent nematicidal and antimicrobial activity. [] The presence of N-benzylpyrazole or N-methylpyrazole moieties contributes to their nematicidal efficacy. [] Many of the compounds also display promising activity against various bacterial and fungal species. []

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

  • Compound Description: This compound is synthesized through an efficient eight-step process starting from oxoacetic acid monohydrate. []

N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide (5)

  • Compound Description: Compound 5, characterized using single-crystal X-ray diffraction, exhibits a chiral layered absolute structure. [] The molecule displays both intermolecular and intramolecular interactions, primarily hydrogen bonding and weaker C-H···π and Se···N contacts. [] Hirshfeld surface analysis and DFT calculations provide insights into the stabilizing forces within the crystal structure. []

N-(Substituted phenyl)-2-[5-phenyl-2H-1,2,4-triazol-3-ylamino]acetamide (T1-T5)

  • Compound Description: This series of compounds has been synthesized and evaluated for their anticonvulsant activity using the maximal electroshock seizure (MES) test. [] Compounds T3 and T4 exhibited significant anticonvulsant activity compared to the control group. []

5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-(1H-tetrazol-5-yl)-1H-indole-2-carboxamide-diethylamine

  • Compound Description: This compound exhibits potential anti-allergy properties. [] Structural analysis reveals that the indole system is nearly planar, with the phenyl ring and tetrazole ring adopting specific orientations. []

2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Compound Description: The crystal structure of this compound reveals the formation of dimers through N-H···O hydrogen bonding. [] The amide group exhibits significant rotation due to steric repulsion from neighboring rings. []
  • Compound Description: This series of compounds displays promising in vitro anticancer activity against A549 (lung) and MCF-7 (breast) cancer cell lines. [] The most potent compound, 11g, exhibited an IC50 of 1.25 ± 1.36 μM against A549 cells. [] Hemolytic studies indicated low cytotoxicity for these compounds. []

Properties

CAS Number

1060263-62-8

Product Name

2-[4-(4-methoxy-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide

IUPAC Name

N-(2-methoxyethyl)-2-[4-[(4-methoxy-3-methylphenyl)sulfonylamino]phenyl]acetamide

Molecular Formula

C19H24N2O5S

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C19H24N2O5S/c1-14-12-17(8-9-18(14)26-3)27(23,24)21-16-6-4-15(5-7-16)13-19(22)20-10-11-25-2/h4-9,12,21H,10-11,13H2,1-3H3,(H,20,22)

InChI Key

BSYFBPBBSBAAAR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCCOC)OC

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCCOC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.